molecular formula C10H7BrO B1280799 1-Bromo-3-hydroxynaphthalene CAS No. 5498-31-7

1-Bromo-3-hydroxynaphthalene

Cat. No. B1280799
CAS RN: 5498-31-7
M. Wt: 223.07 g/mol
InChI Key: PQNQMYMGUXGWTG-UHFFFAOYSA-N
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Description

1-Bromo-3-hydroxynaphthalene is an organic compound with the molecular formula C10H7BrO . It is also known by other names such as 4-bromonaphthalen-2-ol, 4-Bromo-2-naphthol, and 4-Bromo-2-naphthalenol .


Synthesis Analysis

The synthesis of 1-Bromo-3-hydroxynaphthalene involves multiple steps . One method involves the reaction of nitrobenzene with bromine, followed by a series of reactions involving concentrated H2SO4, glacial acetic acid, tin, and aqueous hydrochloric acid . Another method involves the reaction of 2-naphthols with Potassium Bromide and formic acid, followed by the addition of hydrogen peroxide .


Molecular Structure Analysis

The molecular structure of 1-Bromo-3-hydroxynaphthalene consists of a naphthalene ring substituted with a bromine atom and a hydroxyl group . The IUPAC name for this compound is 4-bromonaphthalen-2-ol . The InChIKey, which is a unique identifier for the compound, is PQNQMYMGUXGWTG-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

1-Bromo-3-hydroxynaphthalene has a molecular weight of 223.07 g/mol . It has one hydrogen bond donor and one hydrogen bond acceptor . The compound is solid at room temperature .

Scientific Research Applications

Synthesis and Characterization

1-Bromo-3-hydroxynaphthalene plays a significant role in chemical synthesis and characterization. It's used in the preparation of various compounds, such as 1-(4-Bromo-1-hydroxynaphthalen-2-yl)-ethan-1-one and its derivatives. These synthesized compounds have been found to exhibit excellent antimicrobial activities, demonstrating the compound's utility in creating biologically active molecules (Sherekar, Kakade, & Padole, 2021).

Impact on Photosynthetic Electron Transport

Research has shown that derivatives of 1-Bromo-3-hydroxynaphthalene can significantly affect photosynthetic electron transport in spinach chloroplasts. This implies potential applications in studying and manipulating photosynthetic processes in plants (Goněc et al., 2017).

Magnetic Field Effects

Studies have indicated that the quantum yield of photochemical reactions involving 1-Bromo-3-hydroxynaphthalene is affected by magnetic fields. This provides insights into the magnetic field effects on chemical processes and could have implications in fields like photochemistry and molecular magnetism (Ivanov, Lyashkevich, & Pergushov, 2004).

Photoacoustic Spectra Analysis

The photoacoustic spectra of compounds like 1-Bromo-3-hydroxynaphthalene have been recorded, providing valuable data for understanding the molecular structure and behavior of such compounds under different conditions (Pandey & Thakur, 1980).

Coordination Polymer Studies

1-Bromo-3-hydroxynaphthalene has been included in the study of coordination polymers. This research is critical for the development of new materials with potential applications in various fields like catalysis, gas storage, and separation (Phukan & Baruah, 2014).

Safety And Hazards

The safety data sheet for 1-Bromo-3-hydroxynaphthalene indicates that it may be harmful if swallowed and may cause skin and eye irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to use personal protective equipment when handling it .

Future Directions

While specific future directions for 1-Bromo-3-hydroxynaphthalene are not mentioned in the available resources, brominated naphthalenes and their derivatives are of interest in various fields, including medicinal chemistry . Their potential applications in treating cancer and multidrug-resistant bacteria are areas of ongoing research .

properties

IUPAC Name

4-bromonaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO/c11-10-6-8(12)5-7-3-1-2-4-9(7)10/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQNQMYMGUXGWTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40477818
Record name 4-Bromo-2-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40477818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-hydroxynaphthalene

CAS RN

5498-31-7
Record name 4-Bromo-2-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40477818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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